DTP3
描述
DTP3 是一种新型化合物,在肿瘤学领域引起了广泛关注。它是一种选择性抑制剂,可以抑制 GADD45β 和 MKK7 蛋白之间的相互作用,而这两种蛋白质是核因子κB (NF-κB) 信号通路的一部分。 该通路对细胞存活和增殖至关重要,其失调与多种癌症有关,包括多发性骨髓瘤和弥漫性大B细胞淋巴瘤 .
作用机制
DTP3 通过专门靶向 GADD45β 和 MKK7 之间的相互作用发挥作用。这种相互作用对于癌细胞的存活至关重要,因为它激活 NF-κB 信号通路并阻止凋亡(程序性细胞死亡)。 通过破坏这种相互作用,this compound 恢复 MKK7 的激酶活性,导致 c-Jun N 末端激酶 (JNK) 信号通路激活并在癌细胞中诱导凋亡 .
生化分析
Biochemical Properties
DTP3 interacts with various biomolecules, primarily enzymes and proteins, within the NF-κB pathway . It specifically targets the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . By inhibiting this complex, this compound disrupts the pathway, leading to the death of cancer cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the NF-κB pathway, which is crucial for cell survival . This disruption leads to the death of multiple myeloma and diffuse large B cell lymphoma cells via JNK-driven apoptosis . Importantly, this compound has been shown to kill these cancer cells without damaging normal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GADD45β/MKK7 complex . By inhibiting this complex, this compound disrupts the NF-κB pathway . This disruption leads to JNK-driven apoptosis, effectively killing cancer cells . This mechanism of action is highly specific, allowing this compound to target cancer cells without affecting normal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent effects over time. It has been observed to trigger programmed cell death (apoptosis) for myeloma cells but not for healthy cells . This indicates that this compound selectively kills myeloma cells without affecting healthy cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The PK and TK evaluation of this compound in rat and dog identified long plasma half-lives, modelled into a half-life of 20-24 hr in man . On these bases, an initial clinical dosing regimen of this compound of three times per week i.v., testing doses from 0.5 to 20 mg/kg has been proposed .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are primarily related to the NF-κB pathway . By inhibiting the GADD45β/MKK7 complex, this compound disrupts this pathway, leading to the death of cancer cells .
准备方法
合成路线和反应条件: DTP3 是通过组合肽库筛选和解卷积方法合成的。该化合物是一种D-三肽,这意味着它由三个氨基酸以特定顺序组成。 合成涉及使用固相肽合成 (SPPS) 技术,其中肽链在固体支持物上逐步组装 .
工业生产方法: this compound 的工业生产涉及 SPPS 工艺的放大。这包括优化反应条件,例如温度、pH 和溶剂体系,以确保高产率和纯度。 最终产品通过制备型反相高效液相色谱 (RP-HPLC) 纯化,并使用质谱和核磁共振 (NMR) 光谱进行表征 .
化学反应分析
反应类型: DTP3 主要与其目标蛋白质发生相互作用,而不是像氧化或还原这样的传统化学反应。 该化合物与 MKK7 和 GADD45β 形成复合物,破坏它们的相互作用并恢复 MKK7 激酶活性 .
常用试剂和条件: this compound 的合成涉及标准肽合成试剂,例如保护的氨基酸、偶联剂(如 HBTU(O-苯并三唑-N,N,N',N'-四甲基脲六氟磷酸盐))和脱保护剂(如三氟乙酸 (TFA))。 反应条件通常温和,反应在室温或略微升高的温度下进行 .
主要形成的产物: this compound 合成形成的主要产物是 D-三肽本身。 使用 HPLC 和质谱等分析技术确认产品的纯度和特性 .
科学研究应用
DTP3 在各种科学研究应用中显示出前景,特别是在肿瘤学领域。它已被证明可以选择性杀死表达其分子靶点的癌细胞,而不影响正常细胞。 这使其成为治疗多发性骨髓瘤和弥漫性大B细胞淋巴瘤的潜在治疗剂 .
相似化合物的比较
DTP3 在其选择性靶向 GADD45β/MKK7 相互作用而不会影响 NF-κB 信号通路的其他组分方面是独特的。 这种特异性降低了脱靶效应的风险,使其成为与其他 NF-κB 抑制剂相比更安全的治疗选择 .
类似化合物:- 硼替佐米:一种蛋白酶体抑制剂,用于治疗多发性骨髓瘤。与 this compound 不同,硼替佐米靶向蛋白酶体,导致错误折叠蛋白积累并诱导凋亡。
- 氟达拉滨:一种嘌呤类似物,用于治疗白血病和淋巴瘤。它抑制 DNA 合成并在癌细胞中诱导凋亡。
- 卡莫福:一种酸性神经酰胺酶抑制剂,用于治疗乳腺癌和结直肠癌。 它通过破坏癌细胞中的脂质代谢来诱导凋亡 .
This compound 因其高度特异性和低毒性而脱颖而出,使其成为癌症治疗进一步开发的有希望的候选者。
属性
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUZPXZGMZUQQS-YPAWHYETSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809784-29-9 | |
Record name | DTP-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DTP-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。